Distinct Isomeric LogP Profile
The 2,5-dichloro substitution pattern on the phenoxy ring of 2-(2,5-dichlorophenoxy)acetohydrazide results in a predicted partition coefficient (XLogP3) of 1.8 [1]. This is a key differentiator from the more common 2,4-dichloro isomer (2,4-DAH), which has a reported predicted LogP of 1.58 . This difference in lipophilicity directly impacts solubility in aqueous and organic solvents, as well as retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-(2,4-Dichlorophenoxy)acetohydrazide (2,4-DAH), LogP = 1.58 |
| Quantified Difference | Target compound is 0.22 log units more lipophilic |
| Conditions | Computational prediction; software unspecified |
Why This Matters
This quantifiable difference in lipophilicity is critical for method development in analytical chemistry and for predicting compound behavior in biological assays, ensuring accurate and reproducible results.
- [1] ChemSrc. Chemical Properties: 2-(2,5-Dichlorophenoxy)acetohydrazide (CAS 32022-40-5). XLogP3 value of 1.8. View Source
